
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a prominent compound in the field of medicinal chemistry due to its diverse range of pharmacological properties. This compound is known for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a cyclopropane ring. The presence of these fluorine atoms significantly influences the compound’s chemical and physical properties, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluorine atoms into the cyclopropane ring. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This method, however, yields low amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for higher yields and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropane ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, 18-crown-6, and hexabutylditin . The reaction conditions often involve the use of solvents like dioxane and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.
Biology: Its unique structure makes it a useful tool for studying the effects of fluorine substitution on biological activity.
Medicine: The compound’s pharmacological properties are explored for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 1,1-Difluorocyclopropane derivatives
Uniqueness
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclopropane ring. This combination of fluorine atoms imparts distinct chemical and physical properties, such as increased stability and altered reactivity, which are not observed in similar compounds with fewer fluorine atoms.
Eigenschaften
Molekularformel |
C5H3F5O2 |
|---|---|
Molekulargewicht |
190.07 g/mol |
IUPAC-Name |
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H3F5O2/c6-4(7)1-3(4,2(11)12)5(8,9)10/h1H2,(H,11,12) |
InChI-Schlüssel |
ZSRSESQCSMJECD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


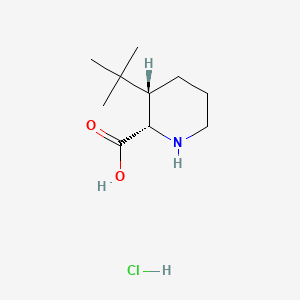
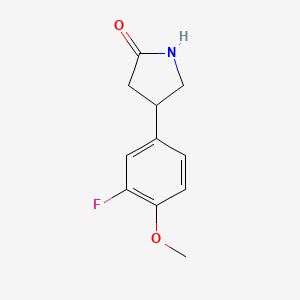
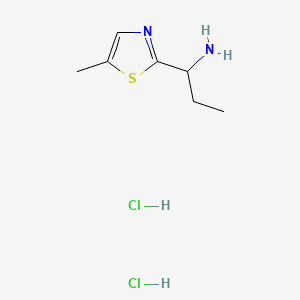
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
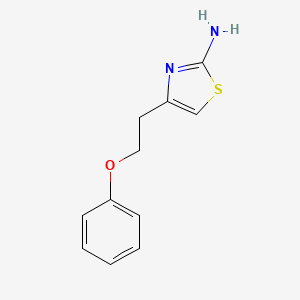

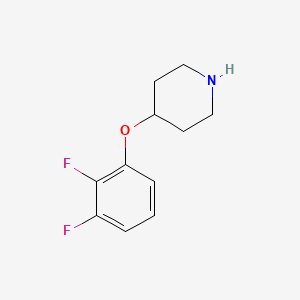
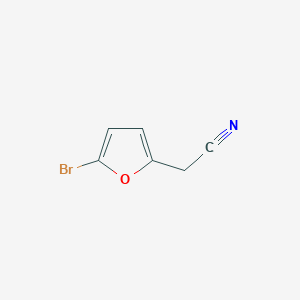
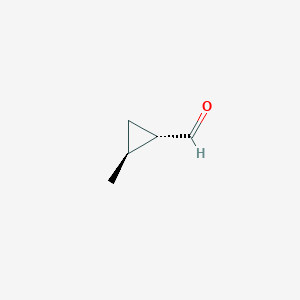

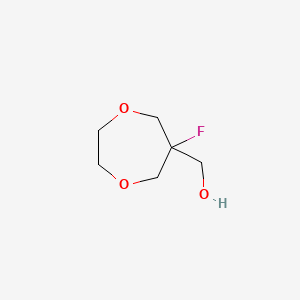
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)


